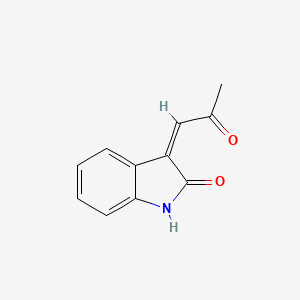

2-Indolinone, 3-acetonylidene-

Description

Contextualization within the Indolinone Class of Chemical Compounds

The 2-indolinone scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets. ontosight.airesearchgate.netekb.egresearchgate.netmdpi.com This versatility has led to the development of numerous indolinone derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.com The core structure of indolinone, also known as oxindole (B195798), is found in various natural products and biologically active molecules. creative-proteomics.comresearchgate.net

The chemical properties of the indolinone ring system, particularly the reactivity at the C3 position, allow for straightforward modification and the synthesis of a diverse library of derivatives. nih.govnih.gov The introduction of different substituents at this position, such as the acetonylidene group in 2-Indolinone, 3-acetonylidene-, can significantly influence the compound's steric and electronic properties, and consequently its biological activity. nih.gov Researchers have extensively explored these modifications to create potent and selective agents for various therapeutic targets, including receptor tyrosine kinases (RTKs), which are crucial in cancer progression. nih.govnih.gov

Historical Trajectory and Emerging Research Significance of the 2-Indolinone, 3-acetonylidene- Scaffold

While the broader indolinone class has been a subject of study for over a century, the specific focus on derivatives like 2-Indolinone, 3-acetonylidene- is a more recent development. Early research on indolinones primarily centered on their synthesis and fundamental chemical properties. The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, has been a common method for synthesizing 3-substituted indolinones. nih.gov

The emerging significance of the 2-Indolinone, 3-acetonylidene- scaffold and its close analogs is tied to the growing interest in small molecules that can modulate complex biological pathways. For instance, a prenylated version of the compound, 3-acetonylidene-7-prenylindolin-2-one, isolated from an endophytic actinobacterium, has demonstrated significant cytotoxic activities against a human lung adenocarcinoma cell line (A549). researchgate.net This same compound also exhibited potent antifungal activity against several plant pathogens. researchgate.net Such findings highlight the potential of the 3-acetonylidene-2-indolinone core as a basis for developing new therapeutic agents. The ability to synthesize and modify this scaffold allows researchers to explore structure-activity relationships systematically. nih.gov

Overview of Current Research Trajectories and Future Investigative Scope for 2-Indolinone, 3-acetonylidene-

Current research on 2-Indolinone, 3-acetonylidene- and its derivatives is largely focused on its potential applications in oncology and as an antimicrobial agent. nih.govresearchgate.net The 3-alkylidene-2-indolone skeleton is recognized as a promising antibacterial scaffold. nih.gov Studies are exploring how modifications to the acetonylidene group and substitutions on the indole (B1671886) ring impact biological activity. nih.govdergipark.org.tr For example, research into various 3-substituted indolin-2-one derivatives has identified compounds with potent activity against various cancer cell lines and bacterial strains. nih.govnih.govnih.gov

The future investigative scope for this compound is broad. Key areas of interest include:

Anticancer Drug Development: Further investigation into the mechanisms by which derivatives inhibit cancer cell growth, such as the inhibition of specific kinases, is a primary focus. nih.govnih.gov The development of bis-indolinone derivatives, which incorporate two indolinone systems, has yielded potent antiproliferative agents. nih.gov

Antimicrobial Research: There is a continuing need for new antimicrobial agents, and the 2-indolinone scaffold provides a promising starting point for the development of novel antibiotics and antifungals. nih.govdergipark.org.tr

Materials Science: The unique chemical structure of these compounds also makes them candidates for use in the development of new materials, potentially in areas like organic electronics or sensor technology, leveraging the properties of the 1,3-diketone-like functionality. researchgate.net

The versatility of the 2-indolinone core ensures that it will remain a valuable tool for future research in medicinal chemistry and beyond. researchgate.netnih.gov

Data on Indolinone Compounds

Table 1: Physicochemical Properties of 2-Indolinone, 3-acetonylidene- This table outlines some of the computed physicochemical properties of the title compound.

| Property | Value | Source |

| IUPAC Name | (3Z)-3-(2-oxopropylidene)-1H-indol-2-one | nih.gov |

| Molecular Formula | C₁₁H₉NO₂ | nih.gov |

| Molecular Weight | 187.19 g/mol | nih.gov |

| XLogP3-AA | 0.7 | nih.gov |

| Topological Polar Surface Area | 46.2 Ų | nih.gov |

Table 2: Biological Activity of a Related Indolinone Derivative This table presents data for 3-acetonylidene-7-prenylindolin-2-one, a derivative of the primary compound, highlighting its cytotoxic activity.

| Cell Line | Activity (IC₅₀) | Positive Control (Doxorubicin) | Source |

| Human Lung Adenocarcinoma (A549) | 3.3 µg/mL | 4.2 µg/mL | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

6524-20-5 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(3Z)-3-(2-oxopropylidene)-1H-indol-2-one |

InChI |

InChI=1S/C11H9NO2/c1-7(13)6-9-8-4-2-3-5-10(8)12-11(9)14/h2-6H,1H3,(H,12,14)/b9-6- |

InChI Key |

AQPYUQKKKCLZAT-TWGQIWQCSA-N |

SMILES |

CC(=O)C=C1C2=CC=CC=C2NC1=O |

Isomeric SMILES |

CC(=O)/C=C\1/C2=CC=CC=C2NC1=O |

Canonical SMILES |

CC(=O)C=C1C2=CC=CC=C2NC1=O |

Synonyms |

3-acetonylidene-2-oxindole 3-AXI |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Indolinone, 3 Acetonylidene

Strategies for the Construction of the Core 2-Indolinone, 3-acetonylidene- Structure

The synthesis of the 3-acetonylidene-2-indolinone core can be achieved through several methodologies, ranging from classical condensation reactions to modern catalytic and multicomponent approaches.

Classical Condensation Reactions and Precursor Chemistry

The most fundamental and widely employed method for the synthesis of 3-acetonylidene-2-indolinone and its derivatives is the Knoevenagel condensation. mdpi.com This reaction involves the condensation of an active methylene (B1212753) compound, in this case, the 2-indolinone (oxindole), with a carbonyl compound. Specifically, the reaction between isatin (B1672199) (1H-indole-2,3-dione) or a substituted isatin derivative and a suitable ketone or aldehyde can yield 3-substituted-2-indolinones. nih.gov

A common approach involves the condensation of oxindole (B195798) with acetylacetone (B45752) (2,4-pentanedione) or a related β-dicarbonyl compound. The reaction is typically catalyzed by a base, such as piperidine, which facilitates the deprotonation of the active methylene group at the C3 position of the oxindole ring, leading to the formation of a nucleophilic enolate. iitk.ac.inmasterorganicchemistry.com This enolate then attacks one of the carbonyl groups of the β-dicarbonyl compound, followed by dehydration to yield the exocyclic double bond of the acetonylidene moiety.

Another classical route is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with a carbonyl compound that lacks an α-hydrogen. masterorganicchemistry.com In the context of 3-acetonylidene-2-indolinone synthesis, this could involve the reaction of a suitably functionalized indolinone with an appropriate aldehyde or ketone under basic or acidic conditions.

The choice of precursors is critical. Substituted oxindoles can be prepared through various methods, including the intramolecular Friedel-Crafts alkylation of α-chloro-α-aryl-N-substituted acetamides. bohrium.com These precursors can then be used in condensation reactions to generate a diverse range of 3-acetonylidene-2-indolinone derivatives.

Table 1: Classical Condensation Reactions for 3-Acetonylidene-2-indolinone Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| Knoevenagel Condensation | Oxindole, Acetylacetone | Piperidine, Reflux | 3-Acetonylidene-2-indolinone |

| Aldol Condensation | Isatin, Acetone (B3395972) | Base (e.g., NaOH) | Intermediate β-hydroxy ketone, followed by dehydration |

Application of Catalytic Systems in Synthesis (e.g., Transition Metal, Organocatalysis)

Modern synthetic chemistry has seen a surge in the use of catalytic systems to improve the efficiency, selectivity, and environmental footprint of chemical reactions. Both transition metal catalysis and organocatalysis have been applied to the synthesis of indolinone derivatives.

Transition Metal Catalysis: Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, have been instrumental in the functionalization of the indolinone core, although their direct application to form the acetonylidene moiety is less common. However, transition metals like palladium and copper can be used in multicomponent reactions that lead to the formation of the indolinone ring system itself. d-nb.info For instance, a palladium-catalyzed three-component reaction of anilines, carbon monoxide, and perfluoroalkyl iodides can produce fluorinated 3-methyleneoxindole (B167718) derivatives. d-nb.info

Iron-based catalysts have also been explored for nitrene coupling reactions, which can be a pathway to azoarenes, but related chemistry could potentially be adapted for C-N bond formations in heterocyclic systems. nsf.gov

Organocatalysis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including disubstituted 2- and 3-indolinones. rsc.org Chiral organocatalysts, such as squaramides and bifunctional quinoline-squaramide catalysts, can be employed to control the stereochemistry of reactions involving the C3 position of the indolinone ring. nih.gov For example, organocatalytic methods have been successfully used for the synthesis of enantiomerically enriched 3,3'-disubstituted oxindoles. rsc.org These methods often involve the activation of substrates through hydrogen bonding or the formation of chiral intermediates.

Development of Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step. organic-chemistry.org Several MCRs have been developed for the synthesis of the indolinone scaffold and its derivatives.

One notable example is a three-component reaction involving anilines, carbon monoxide, and another reactant, which can lead to the formation of the indolinone ring. d-nb.info Another approach involves the reaction of a benzoic acid derivative, an amine, and a third component that provides the necessary carbon atom to complete the heterocyclic ring. d-nb.info

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also valuable for generating molecular diversity and can be adapted to synthesize peptidomimetic compounds containing the indolinone core. organic-chemistry.org A one-pot, three-component condensation of indole (B1671886), dimedone, and 3-phenacylideneoxindoles, catalyzed by p-toluenesulfonic acid, has been reported for the synthesis of functionalized indolin-2-ones. nih.gov

Advanced Derivatization and Functionalization Strategies

Once the 3-acetonylidene-2-indolinone core is synthesized, it can be further modified to create a library of derivatives with diverse properties. These modifications can be targeted at either the acetonylidene moiety or the indolinone ring system.

Site-Selective Modification of the Acetonylidene Moiety

The acetonylidene moiety offers several sites for chemical modification. The exocyclic double bond is susceptible to various addition reactions, and the ketone carbonyl group can undergo reactions typical of ketones.

The double bond can be a site for Michael additions, allowing for the introduction of a wide range of nucleophiles. It can also undergo cycloaddition reactions. The ketone functionality can be reduced to a hydroxyl group, which can then be further functionalized, or it can react with nucleophiles to form, for example, hydrazones or oximes. ddtjournal.com

Site-selective modification of complex molecules is a significant challenge in synthetic chemistry. researchgate.netrsc.org Techniques that allow for the selective functionalization of one reactive site over another are highly valuable. For instance, ynone Michael bioconjugation methods have been developed for the selective modification of secondary amines, and similar principles could be applied to control the reactivity of the acetonylidene group. nih.gov

Functionalization of the Indolinone Ring System and Substituent Effects

The indolinone ring system provides multiple positions for functionalization, including the nitrogen atom and the aromatic ring.

N-Functionalization: The nitrogen atom of the indolinone ring can be readily alkylated or acylated. nih.gov This is often achieved by treating the indolinone with a base, such as sodium hydride, to generate the corresponding anion, which is then reacted with an alkyl or acyl halide. nih.gov This allows for the introduction of a wide variety of substituents at the N1 position.

Aromatic Ring Functionalization: The benzene (B151609) ring of the indolinone scaffold can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the existing substituents on the ring. For instance, the synthesis of 5-bromo-substituted indolinone derivatives has been reported. nih.gov

Substituent Effects: The electronic properties of substituents on the indolinone ring can significantly influence the reactivity and properties of the entire molecule. nih.gov Electron-donating groups (e.g., -OH, -NH2, -CH3) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. rsc.org Conversely, electron-withdrawing groups (e.g., -NO2, -CN, -Br) decrease the electron density. These substituent effects can also influence the acidity of the N-H proton and the reactivity of the C3 position. nih.govrsc.orgnih.govbeilstein-journals.org The interplay of these effects is crucial for designing synthetic routes and predicting the behavior of the resulting derivatives. mdpi.com

Table 2: Compound Names

| Compound Name |

|---|

| 2-Indolinone, 3-acetonylidene- |

| (3Z)-3-(2-oxopropylidene)-1H-indol-2-one |

| Isatin |

| Oxindole |

| Acetylacetone |

| Piperidine |

| p-Toluenesulfonic acid |

| Sodium hydride |

| 3-Methyl-2-indolinone |

| 3-(benzylidene)indolin-2-one |

| 3-phenacylideneoxindoles |

Annulation and Cyclization Reactions to Form Fused Heterocycles

The activated double bond in 3-acetonylidene-2-indolinone and related 3-ylideneoxindoles makes them excellent substrates for various annulation and cyclization reactions, particularly cycloadditions, leading to the formation of densely functionalized spiro-fused heterocycles. These spirooxindole frameworks are prominent in numerous natural products and pharmacologically active compounds. mdpi.combeilstein-journals.orgnih.gov

A primary route to these structures is through [3+2] cycloaddition reactions, where the 3-ylideneoxindole acts as the two-atom component (dipolarophile). chim.it These reactions are often highly regio- and stereoselective. For instance, the reaction of 3-ylidene-2-indolinones with in situ generated nitrile-N-oxides (from aldoximes and N-chlorosuccinimide) yields spirooxindole–isoxazolines. mdpi.com Similarly, cycloadditions with azomethine ylides, generated from the condensation of isatin and sarcosine, produce spiro[oxindole-3,2′-pyrrolidines]. mdpi.commdpi.com A Molecular Electron Density Theory (MEDT) study of the [3+2] cycloaddition reaction between an azomethine ylide and chalcones highlighted the supernucleophilic character of the ylide and the strong electrophilicity of the chalcones, favoring a highly polar mechanism. mdpi.com

Another significant strategy is the phosphine-catalyzed [3+2] annulation of allenoates with 3-methyleneindolin-2-ones. This method, utilizing a planar chiral [2.2]paracyclophane-based phosphine–phenol catalyst, produces cyclopentene-fused C3-spirooxindoles with high yields and excellent control over regioselectivity, diastereoselectivity, and enantioselectivity. rsc.org The reaction is effective for both benzylidene- and alkylideneindolinones. rsc.org

The following table summarizes representative annulation and cyclization reactions involving 3-ylideneoxindole substrates.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Ref. |

| [3+2] Cycloaddition | 3-Ylidene-2-indolinones, Aldoximes | NCS, Pyridine, TEA, CHCl₃, rt | Spirooxindole–isoxazolines | mdpi.com |

| [3+2] Cycloaddition | Isatin, Sarcosine, Arylidenepregnenolones | Methanol/1,4-dioxane, reflux | Steroidal Spirooxindoles | mdpi.com |

| [3+2] Cycloaddition | 2-(2-Oxoindoline-3-ylidene)acetates, Nitrones | Heat | Spiroisoxazolidines | mdpi.com |

| [3+2] Annulation | 3-Methyleneindolin-2-ones, Ethyl 2,3-butadienoate | Chiral Phosphine–Phenol Catalyst | Cyclopentene-fused C3-spirooxindoles | rsc.org |

| Michael/Cyclization Cascade | 3-Aminooxindoles, 2-Enoylpyridines | Cinchonidine-based thiourea | Spiro[pyrrolidin-3,2′-oxindole] derivatives | rsc.org |

Mechanistic Investigations of Synthetic Pathways

Understanding the intricate mechanisms of these synthetic pathways is crucial for optimizing reaction conditions and controlling the stereochemical outcome. numberanalytics.com Investigations often employ a combination of experimental studies and computational methods, such as Density Functional Theory (DFT), to map out reaction energy profiles. oregonstate.edunih.gov

Elucidation of Reaction Intermediates and Transition States

A chemical reaction proceeds from reactants to products through one or more high-energy transition states and may involve the formation of one or more reaction intermediates. solubilityofthings.comdalalinstitute.com Intermediates are transient, yet potentially detectable species that exist in a local energy minimum along the reaction coordinate. fiveable.me

In the context of forming fused heterocycles from 3-ylideneoxindoles, several key intermediates have been identified or proposed. In Michael/cyclization cascade reactions, the initial Michael adduct is a crucial intermediate that subsequently undergoes intramolecular cyclization. nih.gov For [3+2] cycloaddition reactions, the process can be a concerted 1,3-dipolar cycloaddition or a stepwise annulation via a Michael-initiated ring closure (MIRC) cascade. chim.it

Computational studies have provided significant insights into the transition states governing these reactions. For the phosphine-catalyzed [3+2] annulation of allenoates with 3-methyleneindolin-2-ones, DFT calculations suggested that the stereoselectivity is determined at the enantiodetermining step, where hydrogen bonds form between the phenolic OH group of the catalyst and the carbonyl group of the allenoate, creating an efficient reaction space. rsc.org In the [3+2] cycloaddition of azomethine ylides, a theoretical study indicated a highly polar, two-stage, one-step mechanism where the bond formation at the β-conjugated carbon of the chalcone (B49325) is more advanced in the transition state. mdpi.com

The transition state represents the highest energy point on the reaction pathway, and its structure dictates the reaction's kinetics and selectivity. numberanalytics.com For example, DFT studies on a dearomative (3+2) annulation of indoles with α-haloketones showed that the regiochemical and stereochemical outcome could be rationalized by analyzing the stability of the proposed transition states for different viable pathways. nih.gov

Kinetic and Thermodynamic Analysis of Chemical Transformations

Kinetic and thermodynamic analyses provide quantitative data on reaction rates and equilibrium positions, respectively. stanford.edu Thermodynamics governs the relative stability of reactants and products, indicating the favored product at equilibrium, while kinetics describes the speed at which this equilibrium is reached. stanford.edueolss.net

The distinction between kinetic and thermodynamic control is evident in some cyclization reactions involving 3-ylideneoxindoles. A notable example is the 1,3-dipolar cycloaddition of 2-(2-oxoindoline-3-ylidene)acetates with nitrones, which exhibits reversibility. mdpi.com In this case, the ratio of the resulting diastereomeric spiroisoxazolidine products is dependent on the reaction temperature, a hallmark of thermodynamic control. mdpi.com Keeping the isolated minor isomer in solution can lead to equilibration, forming a mixture of the starting materials and the more stable stereoisomer. mdpi.com

Kinetic factors, which relate to the activation energy of the rate-determining step, are also critical. In the thermal intramolecular [3+2] cycloaddition of stilbene-methylene-sydnones, a significant rate difference was observed between isomers. beilstein-journals.org The reaction for the trans isomer reached completion in 4 hours, whereas the cis isomer required 19 hours under the same conditions, indicating a lower activation energy barrier for the cycloaddition of the trans isomer. beilstein-journals.org This kinetic preference dictates the product formed when the reaction is not allowed to reach equilibrium.

Kinetic analysis of enzyme-catalyzed reactions, such as those involving DNA polymerase, has shown how metal ions can influence specificity by affecting the rates of chemistry relative to substrate release, a principle that can be extended to small molecule catalysis. nih.gov Such analyses, whether experimental or computational, are essential for fully understanding and optimizing the synthesis of complex molecules like fused heterocycles. frontiersin.org

| Analysis Type | Observation | Implication | Ref. |

| Thermodynamic | Isomer ratio of spiroisoxazolidines is temperature-dependent. | The reaction is reversible and under thermodynamic control, favoring the most stable product isomer at equilibrium. | mdpi.com |

| Kinetic | trans-Stilbene-methylene-sydnone cyclizes much faster than the cis isomer. | The activation energy for the cycloaddition of the trans isomer is significantly lower, leading to a kinetically favored pathway. | beilstein-journals.org |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization

Comprehensive Structural Analysis via Nuclear Magnetic Resonance Spectroscopy (NMR)

While specific experimental NMR data for 2-Indolinone, 3-acetonylidene- is not extensively detailed in readily available literature, the expected proton (¹H) and carbon-13 (¹³C) NMR spectra can be predicted based on its chemical structure. These predictions are invaluable for the identification and structural verification of the compound.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indolinone ring, the vinylic proton of the acetonylidene side chain, the methyl protons, and the amide proton. The aromatic protons would appear as multiplets in the downfield region (approximately 6.8-7.8 ppm) due to the influence of the fused ring system and the carbonyl group. The vinylic proton is anticipated to resonate further downfield, influenced by the adjacent carbonyl group. The methyl protons would appear as a sharp singlet in the upfield region (around 2.4 ppm). The amide (N-H) proton is expected to be a broad singlet, with its chemical shift being solvent-dependent.

The ¹³C NMR spectrum would provide direct information about the carbon skeleton. cymitquimica.com It is predicted to show 11 distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbons of the amide and ketone groups would be the most downfield signals (typically >168 ppm). The carbons of the aromatic ring and the C=C double bond would resonate in the 110-150 ppm range. The methyl carbon would be the most upfield signal. cymitquimica.com

Predicted ¹H NMR Data for 2-Indolinone, 3-acetonylidene-

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

|---|---|---|

| ~10.5 | br s | N-H |

| ~7.8 | d | Aromatic C-H |

| ~7.2 | t | Aromatic C-H |

| ~6.9 | t | Aromatic C-H |

| ~6.8 | d | Aromatic C-H |

| ~6.5 | s | =C-H |

| ~2.4 | s | -CH₃ |

Predicted ¹³C NMR Data for 2-Indolinone, 3-acetonylidene-

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~198 | Ketone C=O |

| ~169 | Amide C=O |

| ~145-120 | Aromatic & Vinylic Carbons |

| ~110 | Aromatic C-H |

| ~30 | -CH₃ |

Mass Spectrometric Approaches for Molecular Identification and Impurity Profiling

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For 2-Indolinone, 3-acetonylidene-, with a molecular formula of C₁₁H₉NO₂, the exact molecular weight is 187.19 g/mol . nih.gov Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 187.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The analysis of these fragments helps in confirming the presence of specific structural motifs within the molecule. Key fragment ions for 2-Indolinone, 3-acetonylidene- have been reported, which can be used for its identification. nih.gov A plausible fragmentation could involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 172, or the loss of the entire acetyl group (•COCH₃) to yield a fragment at m/z 144. Another significant observed fragment at m/z 116 could arise from further fragmentation of the indolinone core.

Key Mass Spectrometry Data for 2-Indolinone, 3-acetonylidene- nih.gov

| m/z | Proposed Fragment Identity |

|---|---|

| 187 | [M]⁺ (Molecular Ion) |

| 172 | [M - CH₃]⁺ |

| 116 | [C₈H₄O]⁺ or [C₇H₄N]⁺ |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of a molecule's structure by mapping the electron density in its crystalline form. researchgate.net This technique yields precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms. While literature indicates that 3-acetonylideneoxindole can be used in reactions to form crystalline products amenable to X-ray analysis, specific crystallographic data for the parent compound itself is not readily accessible. ugr.essci-hub.se

An SC-XRD analysis would definitively establish the Z-configuration of the exocyclic double bond, as depicted in the IUPAC name (3Z)-3-(2-oxopropylidene)-1H-indol-2-one. nih.gov It would also reveal the planarity of the bicyclic indolinone system and the conformation of the acetonylidene side chain relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygens, which dictate the crystal packing, would also be elucidated. simsonpharma.com

Illustrative Crystallographic Data Table for 2-Indolinone, 3-acetonylidene-

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~5.9 |

| c (Å) | ~17.2 |

| β (°) | ~98.5 |

| Volume (ų) | ~850 |

| Z | 4 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. synzeal.com While specific experimental spectra for 2-Indolinone, 3-acetonylidene- are not detailed in the searched literature, the expected absorption bands can be predicted from its structure.

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The amide C=O stretch is typically found around 1680-1700 cm⁻¹, while the α,β-unsaturated ketone C=O stretch would appear at a slightly lower frequency, around 1660-1680 cm⁻¹. The N-H stretching vibration of the amide would be visible as a broad band around 3200 cm⁻¹. Other key bands include the C=C stretch of the exocyclic double bond (~1620 cm⁻¹) and various C-H stretches (aromatic ~3100-3000 cm⁻¹, methyl ~2950 cm⁻¹). d-nb.info

Raman spectroscopy provides complementary information. mdpi.com The symmetrical vibrations and non-polar bonds, such as the C=C double bond, are expected to give strong signals in the Raman spectrum, whereas they might be weaker in the IR spectrum.

Predicted Key Infrared Absorption Bands for 2-Indolinone, 3-acetonylidene-

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3200 | N-H Stretch | Amide |

| ~1700 | C=O Stretch | Amide (Lactam) |

| ~1670 | C=O Stretch | Ketone (α,β-unsaturated) |

| ~1620 | C=C Stretch | Vinylic |

| ~1600, ~1470 | C=C Stretch | Aromatic |

Application of Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. These methods measure the differential interaction of a molecule with left and right circularly polarized light.

The parent compound, 2-Indolinone, 3-acetonylidene-, is achiral as it does not possess any stereogenic centers and is superimposable on its mirror image. Therefore, it will not exhibit any chiroptical activity and its ECD or VCD spectrum will be silent.

However, chiroptical spectroscopy becomes an indispensable tool for the stereochemical analysis of chiral derivatives of this scaffold. For instance, if a chiral center were introduced into the molecule, either through substitution on the indolinone ring or on the side chain, the resulting enantiomers would produce mirror-image ECD and VCD spectra. The comparison of experimentally measured spectra with those predicted by quantum chemical calculations is a powerful method for the unambiguous assignment of the absolute configuration of such chiral analogues.

Computational Chemistry and Theoretical Investigations of 2 Indolinone, 3 Acetonylidene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of 2-Indolinone, 3-acetonylidene-. nrel.govekb.eg These calculations provide information on the distribution of electrons within the molecule, which is key to understanding its stability and reactivity.

The electronic properties are largely governed by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. ekb.eg For indolinone derivatives, the HOMO is typically localized on the electron-rich indole (B1671886) ring, while the LUMO is often distributed over the electron-withdrawing exocyclic double bond and the carbonyl group of the acetonylidene moiety.

Calculations of molecular electrostatic potential (MEP) maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In 2-Indolinone, 3-acetonylidene-, the oxygen atoms of the carbonyl groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the carbonyls and the exocyclic double bond are electron-deficient and thus prone to nucleophilic attack.

Reactivity descriptors derived from quantum chemical calculations, such as Mulliken atomic charges and spin densities (for radical species), further refine predictions of chemical behavior. nrel.gov These descriptors are invaluable for predicting how the molecule will interact with other reagents. chemrxiv.orgnih.gov

Table 1: Representative Quantum Chemical Descriptors for a Substituted Indolinone Derivative Note: This table presents typical data for a related indolinone structure, as specific values for 2-Indolinone, 3-acetonylidene- are not readily available in published literature. Calculations are typically performed at a specific level of theory, such as B3LYP/6-31G(d,p).

| Descriptor | Value | Interpretation |

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.7 eV | ELUMO - EHOMO; indicates chemical stability and reactivity. |

| Mulliken Charge on C=O (lactone) | +0.55 e | Indicates a significant positive partial charge, a site for nucleophilic attack. |

| Mulliken Charge on C=O (ketone) | +0.58 e | Indicates a significant positive partial charge, another site for nucleophilic attack. |

| Mulliken Charge on N-H | -0.45 e (N), +0.22 e (H) | Shows the polarity of the N-H bond in the indole ring. |

Conformational Analysis and Stereoelectronic Effects

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. libretexts.orgscribd.comlumenlearning.com For 2-Indolinone, 3-acetonylidene-, the key rotational barriers are around the C-C single bond of the acetonyl group and the exocyclic C=C double bond, which can exist as (E) and (Z) isomers. The (Z)-isomer is generally found to be the more stable form for such compounds. nih.gov

Stereoelectronic effects are orbital interactions that influence the geometry and reactivity of a molecule. wikipedia.orgyoutube.comrsc.org In 2-Indolinone, 3-acetonylidene-, a significant stereoelectronic effect is the hyperconjugation between the filled π-orbitals of the indole ring and the empty π* antibonding orbital of the α,β-unsaturated ketone system. This interaction stabilizes the planar conformation of the molecule, promoting conjugation throughout the system. The relative orientation of the acetonyl group is influenced by steric hindrance with the indole ring and the desire to maximize stabilizing orbital overlaps. imperial.ac.ukimperial.ac.uk These effects dictate the most stable three-dimensional shape of the molecule, which is crucial for its interaction with biological targets. e-bookshelf.de

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. sumitomo-chem.co.jposti.govrsc.org The synthesis of 2-Indolinone, 3-acetonylidene- typically involves a Knoevenagel condensation between isatin (B1672199) (or indolin-2-one) and acetylacetone (B45752).

DFT calculations can model the entire reaction pathway, providing a detailed energy profile. sioc-journal.cnzsmu.edu.ua This allows researchers to:

Identify the rate-determining step by finding the transition state with the highest activation energy. rsc.org

Validate the proposed mechanism by comparing calculated energy barriers with experimental reaction kinetics.

Understand the role of catalysts by modeling their interaction with the reactants and intermediates.

Predict the stereoselectivity of the reaction by comparing the energies of transition states leading to different stereoisomers. rsc.org

For instance, a DFT study of a related reaction could reveal that the initial nucleophilic attack of the enolate of acetylacetone on the carbonyl group of isatin is the rate-limiting step. The calculated Gibbs free energy of activation (ΔG‡) for this step provides a quantitative measure of the reaction's feasibility. sumitomo-chem.co.jp

Molecular Dynamics Simulations for Interaction Profiling with Biological Macromolecules (in silico)

Many indolinone derivatives are known to be potent inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.gov Molecular dynamics (MD) simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights that static docking models cannot. nih.govnih.govkashanu.ac.ir

In an MD simulation of 2-Indolinone, 3-acetonylidene- bound to a protein kinase, the following can be analyzed:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms over time indicates the stability of the complex.

Key Interactions: The simulation can track hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the binding site. For example, the N-H group and the lactam carbonyl of the indolinone core are common hydrogen bond donors and acceptors, respectively.

Conformational Changes: MD simulations can reveal how the protein and ligand adapt their conformations to achieve optimal binding. nih.govmdpi.com

Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, providing a quantitative measure of binding affinity.

Table 2: Representative MD Simulation Data for an Indolinone-Kinase Complex Note: This table illustrates typical results from an MD simulation of a generic indolinone inhibitor bound to a protein kinase active site.

| Parameter | Result | Interpretation |

| Simulation Length | 200 ns | The duration of the simulation to observe dynamic behavior. |

| Average Ligand RMSD | 1.5 Å | A low and stable RMSD suggests the ligand remains tightly bound in the active site. |

| Key H-Bonds Observed | Indolinone N-H with Glu backbone; Lactam C=O with Cys backbone | Identifies the critical hydrogen bonds that anchor the ligand. |

| Key Hydrophobic Interactions | Indole ring with Leu, Val; Acetonyl group with Ala | Shows the contribution of nonpolar interactions to binding. |

| Estimated Binding Free Energy (MM/PBSA) | -45 kcal/mol | A strongly negative value indicates favorable binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgiupac.orgmdpi.com For a series of indolinone derivatives, a QSAR model can be developed to predict their inhibitory activity against a specific biological target. imist.manih.govsemanticscholar.org

The process involves:

Data Set Compilation: A set of indolinone analogues with experimentally measured biological activities (e.g., IC50 values) is collected. journalirjpac.com

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be classified as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Steric parameters (e.g., molecular volume) and electronic parameters (e.g., dipole moment). iupac.org

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation that correlates a subset of the descriptors with the biological activity. uns.ac.id

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com

A validated QSAR model for indolinone derivatives might reveal, for example, that high inhibitory activity is positively correlated with the presence of a hydrogen bond donor at a specific position and negatively correlated with molecular volume, providing clear design principles for developing novel, more potent inhibitors based on the 2-Indolinone, 3-acetonylidene- scaffold. nih.gov

In Vitro Biological and Biochemical Research Applications and Mechanistic Studies

Enzyme Inhibition and Modulation Studies (e.g., Kinases, Receptor Tyrosine Kinases)

SU5416 was initially identified as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase (RTK) involved in angiogenesis. nih.govkarger.com Its primary mechanism involves competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of VEGFR-2, thereby inhibiting the receptor's autophosphorylation and downstream signaling. invivochem.comnih.gov

In Vitro Determination of Half-Maximal Inhibitory Concentration (IC50) and Inhibition Constants (Ki)

The inhibitory activity of SU5416 has been quantified against a panel of protein kinases using various in vitro assays. It demonstrates potent inhibition of several key receptor tyrosine kinases. In a cell-free biochemical kinase assay, SU5416 was found to inhibit the Flk-1/KDR (VEGFR-2) with a half-maximal inhibitory concentration (IC50) of 1.23 µM. selleckchem.com Further studies have shown it inhibits VEGF-dependent phosphorylation of the Flk-1 receptor in NIH 3T3 cells overexpressing the receptor with an IC50 of 1.04 µM. selleckchem.com

Beyond its primary target, SU5416 also exhibits inhibitory activity against other RTKs. It is a potent inhibitor of c-Kit and Fms-like tyrosine kinase 3 (FLT3), with reported IC50 values of 30 nM and 160 nM, respectively. tocris.com It also inhibits the RET tyrosine kinase with an IC50 of 170 nM. tocris.com Its selectivity is noteworthy; it is approximately 20 times more selective for VEGFR-2 over the Platelet-Derived Growth Factor Receptor β (PDGFRβ), which it inhibits with an IC50 of 20.3 µM. invivochem.comselleckchem.com Its activity against other kinases such as Epidermal Growth Factor Receptor (EGFR), Insulin Receptor (InsR), and Fibroblast Growth Factor Receptor (FGFR) is reported to be negligible or weak. scispace.cominvivochem.comselleckchem.com

Table 1: In Vitro IC50 Values of SU5416 Against Various Kinases

| Target Kinase | IC50 Value | Cell Line/System | Reference |

|---|---|---|---|

| VEGFR-2 (Flk-1/KDR) | 1.23 µM | Cell-free assay | selleckchem.com |

| VEGFR-2 (Flk-1/KDR) | 40 nM | Not specified | tocris.com |

| VEGFR-2 Phosphorylation | 1.04 µM | Flk-1 overexpressing NIH 3T3 cells | selleckchem.com |

| c-Kit | 30 nM | Not specified | tocris.com |

| FLT3 | 160 nM | Not specified | tocris.com |

| RET | 170 nM | Not specified | scispace.com |

| PDGFRβ Autophosphorylation | 20.3 µM | NIH 3T3 cells | selleckchem.com |

| VEGF-driven Mitogenesis | 0.04 µM | Not specified | selleckchem.com |

| FGF-driven Mitogenesis | 50 µM | Not specified | selleckchem.com |

Mechanistic Elucidation of Enzyme-Compound Interactions

Mechanistic studies have confirmed that SU5416 acts as a reversible, ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase domain. invivochem.com This inhibition prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor, a critical step in signal transduction. By blocking this autophosphorylation, SU5416 effectively halts the downstream signaling cascades that are normally initiated by VEGF binding. nih.gov This includes the inhibition of pathways like the RAS/ERK and JNK pathways. scispace.com Research has shown that treatment of cells with SU5416 leads to a reduction in the phosphorylation of both ERK1/2 and JNK1/2. scispace.com Though it is not an irreversible inhibitor, studies have shown that SU5416 accumulates in cells, leading to a long-lasting inhibition of VEGFR-2 phosphorylation and function, which persists even after the compound is removed from the extracellular medium. nih.gov

Ligand Binding Assays and Receptor Affinity Profiling (e.g., Growth Factor Receptors)

Ligand binding assays have been instrumental in profiling the specificity of SU5416. While its primary mode of action is through inhibiting kinase activity rather than preventing ligand binding, its effects on receptor function are profound. Studies have shown that SU5416 treatment does not affect the surface expression of Flk-1/KDR on human umbilical vein endothelial cells (HUVECs) or the affinity of the receptor for its ligand, VEGF. nih.gov

Interestingly, separate research has identified SU5416 as a direct ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. nih.gov Competitive binding assays using a radioligand demonstrated that SU5416 could displace the radiolabel from the AHR with an IC50 value of 2.1 nM, an efficacy similar to the canonical AHR ligand TCDD. nih.govplos.org This interaction is independent of its RTK-inhibitory activity and points to a separate, off-target mechanism that could contribute to its biological effects. nih.gov

Cell-Based Assays for Investigating Cellular Pathway Modulation

The effects of SU5416 on cellular pathways have been extensively studied using a variety of in vitro cell-based assays, primarily focusing on endothelial and tumor cell lines.

In Vitro Cell Proliferation and Viability Assessments

SU5416 has been shown to potently inhibit the VEGF-dependent proliferation and mitogenesis of endothelial cells, such as HUVECs. nih.govnih.gov This effect is dose-dependent. molvis.org For instance, SU5416 inhibits VEGF-driven mitogenesis with an IC50 of 0.04 µM, whereas its effect on FGF-driven mitogenesis is significantly weaker (IC50 = 50 µM). selleckchem.com In contrast, the compound generally does not inhibit the in vitro growth of various tumor cell lines directly, even at high concentrations (IC50s > 20 µM for C6 glioma, Calu 6 lung carcinoma, and A375 melanoma cells), underscoring its primary role as an anti-angiogenic rather than a broadly cytotoxic agent. invivochem.comselleckchem.com However, some studies have reported cytotoxic effects in specific cancer cell lines, such as human malignant neuroblastoma cells (SH-SY5Y and SK-N-BE2) and liver cancer cells (TAMH and HepG2), with IC50 values in the low micromolar range. nih.govmedchemexpress.com

Studies on Apoptosis Induction and Cell Cycle Regulation in Cultured Cells

The cellular consequences of pathway modulation by SU5416 include the induction of apoptosis and arrest of the cell cycle. In endothelial cells, treatment with SU5416 has been shown to induce apoptosis. spandidos-publications.comnih.gov Flow cytometry analysis using Annexin V staining confirmed a significant increase in early apoptotic endothelial cells following exposure to the compound. spandidos-publications.com

Cell cycle analysis in various cell types has revealed that SU5416 can cause cell cycle arrest. In TPC-1 human thyroid carcinoma cells, the compound induced a marked increase in the G1 phase population with a corresponding decrease in the S-phase population, an effect mediated by the increased expression of the cell cycle inhibitor p27/Kip1. scispace.com In other contexts, such as in human endothelial cells treated in combination with radiation, SU5416 caused an accumulation of cells in the G2/M phase. spandidos-publications.comnih.gov In human malignant neuroblastoma cells, SU5416 treatment, particularly in combination with other agents, led to cell cycle arrest and apoptosis, characterized by the activation of caspase-3 and cleavage of PARP. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Analysis in Defined Biological Systems

Comprehensive Structure-Activity Relationship (SAR) studies centered on the 2-Indolinone, 3-acetonylidene- scaffold are not described in the accessible literature. SAR studies involve the systematic modification of a molecule's structure to determine the chemical groups responsible for its biological activity. While 2-Indolinone, 3-acetonylidene- is used to synthesize derivatives that are then biologically tested, the resulting SAR analyses focus on the newly created, more complex molecules rather than providing a systematic analysis of the 3-acetonylidene-2-indolinone core itself.

Development and Application of 2-Indolinone, 3-acetonylidene- Based Biological Probes

The development and application of biological probes based on the 2-Indolinone, 3-acetonylidene- structure have not been reported. Biological probes are specialized molecules, often fluorescently labeled, used to study biological systems. Although the 2-indolinone core is present in some probes, there is no evidence to suggest that 2-Indolinone, 3-acetonylidene- has been specifically developed or utilized for this purpose.

Applications in Materials Science and As Research Tools in Chemical Biology

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The 2-indolinone core is a fundamental building block for a vast array of heterocyclic compounds and natural product analogues. nih.govnih.gov Its synthetic utility is largely centered on the reactivity of the C3 position. The methylene (B1212753) group at this position is highly activated by the adjacent carbonyl and the lactam nitrogen, making it a prime site for functionalization.

A cornerstone reaction for synthesizing 3-acetonylidene-2-indolinone and its derivatives is the Knoevenagel condensation. wikipedia.orgmdpi.com This reaction involves the base-catalyzed condensation of an active methylene compound (like acetone (B3395972) or its derivatives) with the carbonyl group of isatin (B1672199) (indoline-2,3-dione) or a related precursor, followed by dehydration. wikipedia.orgacgpubs.org This method is highly efficient for creating the crucial C=C double bond at the 3-position. mdpi.com

Once formed, the 3-acetonylidene-2-indolinone structure serves as a versatile intermediate for further molecular elaboration. Key synthetic transformations include:

Michael Addition: The α,β-unsaturated ketone system is an excellent Michael acceptor, allowing for the conjugate addition of various nucleophiles to introduce complexity.

Alkylation/Acylation: The nitrogen atom of the indolinone ring can be readily alkylated or acylated, providing a simple method to modify the compound's steric and electronic properties. nih.gov

Cycloaddition Reactions: The exocyclic double bond can participate in cycloaddition reactions to construct more complex, often spirocyclic, ring systems.

This synthetic tractability allows chemists to use the 3-acetonylidene-2-indolinone scaffold to build a diverse library of molecules, including potent enzyme inhibitors and precursors to larger, biologically active natural products. nih.govnih.govfrontiersin.org

Integration into Novel Photoactive or Optoelectronic Materials

The electronic structure of 3-ylidene-2-indolinone derivatives, characterized by an extended π-conjugated system, makes them attractive candidates for use in photoactive and optoelectronic materials. The core structure consists of an electron-donating indole (B1671886) moiety fused with an electron-withdrawing lactam group, forming an intramolecular charge-transfer (ICT) system. The substituent at the 3-position further extends this conjugation.

This inherent electronic architecture is foundational for applications in:

Organic Photovoltaics (OPVs): The ability to act as either an electron donor or acceptor (depending on the substituents) allows these molecules to be incorporated into the active layers of solar cells.

Organic Light-Emitting Diodes (OLEDs): By tuning the molecular structure, the fluorescence emission wavelength can be controlled, making these compounds useful as emitters or hosts in OLED devices.

Non-linear Optical (NLO) Materials: The significant intramolecular charge-transfer character can lead to large second-order NLO responses, which are essential for applications in telecommunications and optical computing.

Research into related heterocyclic systems demonstrates that modifying the peripheral substituents on the indolinone ring and the acetonylidene moiety can precisely tune the frontier molecular orbital energy levels (HOMO-LUMO gap), thereby controlling the absorption and emission properties of the material. This tunability is a key advantage for designing materials with specific optoelectronic characteristics.

Role in Advanced Sensing and Detection Methodologies

The same electronic and photophysical properties that make 3-acetonylidene-2-indolinone derivatives suitable for optoelectronic materials also enable their use in chemical sensing. The fluorescence of these compounds is often sensitive to the local environment, including polarity, viscosity, and the presence of specific analytes.

Derivatives of the 2-indolinone scaffold are being developed as fluorescent chemosensors for various ions and molecules. The sensing mechanism typically relies on the specific interaction between the analyte and a receptor unit appended to the indolinone core. This interaction modulates the intramolecular charge-transfer process, leading to a detectable change in the fluorescence signal (e.g., enhancement, quenching, or a spectral shift).

For example, novel fluorescent probes based on related heterocyclic systems have been designed to detect metal ions such as In³⁺ and Fe³⁺, as well as anions like F⁻, with high sensitivity and selectivity. nih.gov The design often involves creating a binding pocket that selectively interacts with the target analyte. Upon binding, the electronic perturbation is communicated through the conjugated framework to the fluorophore, resulting in a measurable optical response. The detection limits for such sensors can reach nanomolar or even picomolar concentrations, highlighting their potential in environmental monitoring and biological diagnostics. nih.gov

Design and Synthesis of Fluorescent Labels for Research Applications

In the field of chemical biology, there is a high demand for fluorescent probes that can selectively label and visualize specific biomolecules within complex biological systems. Derivatives of 3-ylidene-2-indolinone have emerged as a promising class of fluorophores for these applications, particularly for labeling protein aggregates associated with neurodegenerative diseases. researchwithrutgers.comnih.gov

Researchers have synthesized series of 3-(benzylidene)indolin-2-one derivatives, which are structurally analogous to 3-acetonylidene-2-indolinone, and evaluated them as ligands for amyloid fibrils. nih.gov These compounds serve as fluorescent labels that can bind to protein aggregates like α-synuclein, β-amyloid, and tau fibrils, which are hallmarks of Parkinson's disease and Alzheimer's disease. nih.govnih.gov

The design of these labels focuses on several key aspects:

Binding Affinity and Selectivity: Modifications to the indolinone core and the exocyclic substituent are made to optimize the binding affinity for the target fibril and ensure selectivity over other protein structures. nih.gov

Photophysical Properties: The compounds are designed to have favorable fluorescence characteristics, such as high quantum yield and a significant Stokes shift, to enable sensitive detection.

Blood-Brain Barrier Permeability: For in vivo imaging applications, the molecules must be able to cross the blood-brain barrier, a property that is often tuned by adjusting lipophilicity.

In vitro binding assays are used to quantify the affinity of these fluorescent labels for their targets. For instance, competitive binding studies can determine the inhibition constant (Ki), which is a measure of the ligand's binding affinity.

As shown in the table below, systematic structural modifications, such as extending the conjugated system or adding specific substituents, can significantly impact the binding affinity and selectivity of these fluorescent labels for different amyloid fibrils. nih.gov

| Compound Derivative Feature | Target Fibril | Binding Affinity (Ki, nM) |

| Basic 3-benzylidene structure | α-Synuclein | 84.4 ± 13.5 |

| Basic 3-benzylidene structure | Aβ Fibrils | 91.6 ± 18.5 |

| Basic 3-benzylidene structure | Tau Fibrils | 261.5 ± 4.9 |

| N-benzyl diene analogue (Z,E) | α-Synuclein | Significantly Increased Affinity |

This table presents representative data inspired by findings on 3-(benzylidene)indolin-2-one derivatives to illustrate structure-activity relationships. nih.gov

These research tools are invaluable for studying the mechanisms of protein aggregation, screening for potential therapeutic agents, and developing diagnostic imaging agents for neurodegenerative diseases. nih.gov

Future Perspectives and Emerging Research Challenges for 2 Indolinone, 3 Acetonylidene

Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis Initiatives

The future of synthesizing 2-Indolinone, 3-acetonylidene- and its analogs lies in the development of novel, efficient, and environmentally benign methodologies. While classical condensation reactions are established, emerging research will likely focus on unconventional strategies that offer improved atom economy, reduced waste, and access to greater molecular diversity.

Unconventional Synthetic Approaches: A key area of exploration is the use of oxidative dearomatization of substituted indoles, a mild and metal-free process that can provide access to 3-hydroxy-2-oxindole precursors. rsc.org Subsequent dehydration would yield the target 3-acetonylidene moiety. Another promising avenue is the application of photochemical methods, such as the deracemization of 3-substituted oxindoles using chiral photosensitizers, which could be adapted for the asymmetric synthesis of related chiral structures. chemistryviews.org Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step, present a powerful tool for generating libraries of 3-ylideneoxindole derivatives for screening purposes. rsc.orgacs.org

Sustainable Synthesis Initiatives: The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future synthetic efforts for 2-Indolinone, 3-acetonylidene- will likely prioritize the use of greener solvents like water or bio-based solvents such as ethyl L-lactate. sjp.ac.lk Catalyst-free reactions, performed under mild conditions, and the development of reusable catalysts, such as graphene oxide-based solid acids or recyclable ionic liquids, are expected to become more prevalent. sjp.ac.lk Continuous-flow processes also offer a safer, more efficient, and sustainable alternative to traditional batch synthesis for producing 3-substituted oxindoles. researchgate.net

| Synthetic Strategy | Key Advantages | Potential Application for 2-Indolinone, 3-acetonylidene- |

| Oxidative Dearomatization | Mild, metal-free conditions | Synthesis of 3-hydroxyoxindole precursors |

| Photochemical Methods | High enantioselectivity, mild conditions | Asymmetric synthesis of chiral analogs |

| Multicomponent Reactions | High atom economy, molecular diversity | Rapid generation of derivative libraries |

| Green Solvents/Catalysts | Reduced environmental impact, reusability | Sustainable and eco-friendly production |

| Continuous-Flow Synthesis | Enhanced safety, efficiency, and scalability | Large-scale and industrial manufacturing |

Identification of Novel Biological Targets and Undiscovered Mechanisms of Action (in vitro)

The oxindole (B195798) scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets. nih.gov For 2-Indolinone, 3-acetonylidene-, a key future direction is the systematic in vitro exploration of its bioactivity to identify novel protein targets and elucidate its mechanisms of action.

Novel Biological Targets: The most prominent targets for oxindole derivatives are protein kinases. nih.govmdpi.comekb.egscielo.br Future research should involve screening 2-Indolinone, 3-acetonylidene- against a broad panel of kinases to identify specific inhibitory activities. Beyond the well-explored receptor tyrosine kinases like VEGFR-2, other kinase families such as cyclin-dependent kinases (CDKs), Aurora kinases, and Polo-like kinases represent promising areas of investigation. nih.govrsc.orgnih.gov Furthermore, computational repurposing strategies can predict potential new targets for the oxindole scaffold, which can then be validated through in vitro binding and activity assays. nih.govworktribe.com

Undiscovered Mechanisms of Action: A significant challenge is to move beyond simple target inhibition and understand the nuanced mechanisms of action. For instance, allosteric inhibition, where a molecule binds to a site other than the active site to modulate protein activity, is an increasingly important concept in drug discovery. nih.gov Investigating whether 2-Indolinone, 3-acetonylidene- can act as an allosteric modulator of certain kinases could open up new therapeutic possibilities. nih.gov Additionally, exploring its potential to disrupt protein-protein interactions or act as a covalent inhibitor through its reactive acetonylidene moiety could reveal novel biological functions.

Advancements in Predictive Computational Modeling and Artificial Intelligence Applications

Computational chemistry and artificial intelligence (AI) are poised to revolutionize the discovery and development of new molecules like 2-Indolinone, 3-acetonylidene-.

Predictive Computational Modeling: Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are already being employed to design and evaluate oxindole derivatives. nih.govmdpi.com Future advancements will see the application of more sophisticated methods like molecular electron density theory to understand reaction mechanisms and predict reactivity. researchgate.netrsc.org These computational tools will be instrumental in predicting the binding affinity of 2-Indolinone, 3-acetonylidene- to various targets, optimizing its structure for enhanced activity and selectivity, and predicting its pharmacokinetic properties.

Artificial Intelligence Applications: AI and machine learning are becoming indispensable tools in drug discovery. acs.org For 2-Indolinone, 3-acetonylidene-, AI algorithms can be trained on existing data for oxindole derivatives to predict novel biological targets and design new analogs with improved properties. mdpi.com Active learning, a type of machine learning, can guide the synthesis and testing of new compounds in a more efficient and targeted manner. acs.org The integration of AI will accelerate the entire discovery pipeline, from hit identification to lead optimization.

| Computational Approach | Application for 2-Indolinone, 3-acetonylidene- | Expected Outcome |

| Molecular Docking | Predicting binding modes to protein targets | Identification of key interactions and potential targets |

| QSAR | Relating chemical structure to biological activity | Guiding the design of more potent analogs |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex | Understanding binding stability and mechanism |

| Artificial Intelligence | Target prediction, de novo design, property prediction | Accelerated discovery of novel and optimized compounds |

Development of Innovative Research Tools and Diagnostic Probes Based on the Scaffold

The unique chemical structure of 2-Indolinone, 3-acetonylidene- makes it an attractive candidate for development into novel research tools and diagnostic probes.

The oxindole scaffold has already been utilized to create spirooxindole derivatives for selective protein functionalization, which is crucial for developing therapeutic and diagnostic tools like antibody-drug conjugates. oist.jp The acetonylidene moiety in 2-Indolinone, 3-acetonylidene- could potentially be exploited for covalent labeling of proteins, allowing for the identification of its binding partners in complex biological systems.

Furthermore, the inherent fluorescence of some oxindole derivatives, particularly spirooxindoles bearing a xanthene moiety, suggests that analogs of 2-Indolinone, 3-acetonylidene- could be designed as fluorescent probes for cellular imaging. researchgate.net These probes could be engineered to be sensitive to specific ions, reactive oxygen species, or to report on the activity of a particular enzyme, thereby providing valuable insights into cellular processes.

Integration into Interdisciplinary Research Frameworks and Collaborative Platforms

The full potential of 2-Indolinone, 3-acetonylidene- can only be realized through a concerted effort that transcends traditional disciplinary boundaries.

Future research will necessitate the integration of synthetic chemistry with high-throughput screening, chemical biology, computational science, and clinical research. The development of DNA-encoded libraries (DELs) of oxindole derivatives is a prime example of such an interdisciplinary approach, enabling the rapid screening of vast chemical space against a multitude of protein targets. nih.gov

Establishing collaborative platforms that bring together academic researchers, pharmaceutical companies, and clinical investigators will be crucial for advancing the development of promising oxindole-based compounds. These collaborations will facilitate the sharing of data, resources, and expertise, ultimately accelerating the translation of basic research findings into tangible therapeutic applications. The extensive research into oxindole-based kinase inhibitors for cancer is a testament to the power of such collaborative and interdisciplinary efforts. nih.govrsc.org

Q & A

Q. What are the common synthetic routes and characterization methods for 3-acetonylidene-2-indolinone derivatives?

- Methodological Answer : The synthesis of 3-acetonylidene-2-indolinone derivatives typically involves condensation reactions. For example, derivatives can be prepared by reacting substituted indolin-2-ones with acetonylidene precursors under reflux conditions. Key steps include:

- Alkylation : Use of benzyl bromides (e.g., 3,4-dimethoxybenzyl bromide) to introduce substituents at the indolinone nitrogen (Method 2 in ).

- Reduction : Reduction of nitro groups to amines using Fe/HCl (e.g., compound 47 synthesis, ).

- Characterization : Confirmation of structures via NMR (chemical shifts for allylidene protons at δ 6.5–7.5 ppm) and NMR (carbonyl peaks at ~180 ppm). Melting points and HRMS are also critical for purity validation .

Q. Which molecular targets are associated with 2-indolinone derivatives in cancer research?

- Methodological Answer : 2-Indolinone derivatives target multiple pathways in oncology:

- Tubulin Binding : Compounds like (E)-3-(3-hydroxybenzylidene)-6-methoxy-2-indolinone (OSU 111) inhibit tubulin polymerization by binding to the colchicine site, inducing G2/M cell cycle arrest (IC = 0.5–0.9 µM) .

- Kinase Inhibition : Derivatives such as 3-[(thien-2-yl)methylene]-2-indolinone selectively inhibit VEGFR2, a key angiogenesis regulator .

- Multi-Target Activity : Hybrid analogs (e.g., 2-pyrrolidone-fused derivatives) show dual inhibition of tyrosine kinases (e.g., PDGFR, c-Kit) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity in 2-indolinone derivatives?

- Methodological Answer : SAR strategies include:

- Pharmacophore Modeling : A 2-D model identifies three critical features: (i) a hydrogen bond acceptor, (ii) an aromatic moiety, and (iii) a hydrophobic group. Modifying substituents (e.g., methoxy groups at position 6) enhances selectivity for NOP receptors over classical opioid receptors .

- Substituent Effects :

| Position | Modification | Effect |

|---|---|---|

| 6 | Methoxy | ↑ Tubulin binding (IC < 1 µM) |

| 3 | Trimethoxybenzylidene | ↑ VEGFR2 inhibition |

- Functional Group Tuning : Introducing fluorinated alkoxy chains (e.g., 4-(2-fluoroethoxy)benzyl) improves metabolic stability and receptor affinity .

Q. What experimental approaches resolve contradictions in biological activity data among 2-indolinone analogs?

- Methodological Answer : Contradictions (e.g., divergent IC values across cell lines) can be addressed by:

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH, serum concentration) to minimize variability .

- Mechanistic Profiling : Use orthogonal assays (e.g., tubulin polymerization inhibition + apoptosis markers) to confirm target engagement .

- Computational Cross-Check : Compare experimental data with ADMET predictions (e.g., LogP, solubility) to identify outliers caused by physicochemical properties .

Q. How do environmental factors influence the stability and degradation pathways of 2-indolinone derivatives?

- Methodological Answer : Stability studies under UV/persulfate systems reveal:

- Degradation Kinetics : Bicarbonate ions accelerate degradation (k = 0.12 min), while chloride ions inhibit it due to radical scavenging .

- Byproduct Analysis : LC-MS identifies intermediates like 1-(2,6-dichlorophenyl)-2-indolinone, suggesting cleavage at the acetonylidene moiety .

- Mitigation Strategies : Add antioxidants (e.g., ascorbic acid) or use inert atmospheres during storage to prevent oxidative degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.